molecular formula C19H17N3O2 B2582501 (4-(1H-pyrrol-1-yl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone CAS No. 1904167-01-6

(4-(1H-pyrrol-1-yl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

Cat. No.: B2582501
CAS No.: 1904167-01-6
M. Wt: 319.364
InChI Key: LYPGYALJKQVLOU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several cyclic structures and a variety of functional groups. The pyrrole and pyridine rings are aromatic, meaning they have a special stability due to delocalized electrons. The azetidine ring is a smaller, less common cyclic structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. The pyrrole and pyridine rings, for example, might undergo electrophilic aromatic substitution reactions. The carbonyl group could potentially be involved in nucleophilic addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would likely be affected by the presence of the polar carbonyl group and the aromatic rings . Its melting and boiling points would depend on the strength of the intermolecular forces present in the compound.

Scientific Research Applications

Chemical Inhibitors and Kinase Inhibitors

Compounds with structural features similar to "(4-(1H-pyrrol-1-yl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone" have been evaluated for their roles as selective inhibitors in various biochemical pathways. For example, compounds with pyrrol and pyridinyl groups have shown potential as chemical inhibitors of cytochrome P450 isoforms, which are crucial for drug metabolism and potential drug-drug interactions (Khojasteh et al., 2011). Similarly, research on p38α MAP kinase inhibitors, which are important for controlling inflammatory responses, has highlighted the relevance of compounds with substituted imidazole scaffolds, indicating the potential of related compounds in the development of anti-inflammatory drugs (Scior et al., 2011).

Antifungal and Antimicrobial Applications

The exploration of small molecules against specific pathogens like Fusarium oxysporum points to the potential of structurally complex compounds in antifungal and antimicrobial research. The study by Kaddouri et al. (2022) on antifungal pharmacophores suggests that compounds with specific functional groups could be key in developing targeted therapies against fungal pathogens (Kaddouri et al., 2022).

Chemical Synthesis and Transformations

Research on the chemical synthesis and transformation of heterocyclic compounds, including those with pyridine and imidazole rings, underlines the synthetic utility and versatility of these compounds in organic chemistry. Such studies are crucial for the development of new synthetic methodologies and the production of compounds with potential pharmacological activities (Abdurakhmanova et al., 2018).

Environmental Impact and Risk Assessment

The occurrence and ecological risk assessments of chemical compounds, such as benzophenone-3, a common component of sunscreen products, provide a framework for understanding the environmental impact of synthetic chemicals. Such research helps in evaluating the persistence, bioaccumulation, and potential toxic effects of chemical compounds on aquatic ecosystems and human health (Kim & Choi, 2014).

Properties

IUPAC Name

(3-pyridin-3-yloxyazetidin-1-yl)-(4-pyrrol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c23-19(15-5-7-16(8-6-15)21-10-1-2-11-21)22-13-18(14-22)24-17-4-3-9-20-12-17/h1-12,18H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPGYALJKQVLOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)N3C=CC=C3)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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